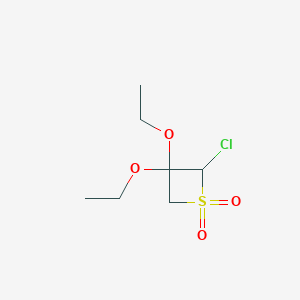![molecular formula C10H13ClO2 B11952831 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride CAS No. 54371-12-9](/img/structure/B11952831.png)
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is a unique organic compound with the molecular formula C10H13ClO2 and a molecular weight of 200.66 g/mol . This compound is known for its distinctive bicyclic structure, which includes a ketone and a carbonyl chloride functional group. It is often used in organic synthesis and various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride typically involves the reaction of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process.
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting ketones to alcohols.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions to form various derivatives.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: Utilized in the preparation of novel materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride involves its reactivity with nucleophiles and reducing agents. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The ketone group can undergo reduction to form alcohols, which can further participate in additional chemical reactions .
Vergleich Mit ähnlichen Verbindungen
7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid: Contains a methanesulfonic acid group instead of a carbonyl chloride.
Uniqueness: 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride is unique due to its combination of a bicyclic structure with both a ketone and a carbonyl chloride functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .
Eigenschaften
CAS-Nummer |
54371-12-9 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO2/c1-9(2)6-3-4-10(9,8(11)13)7(12)5-6/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
SFQJZTMMKIFIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


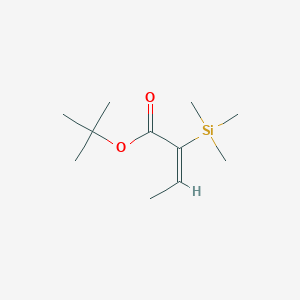


![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)
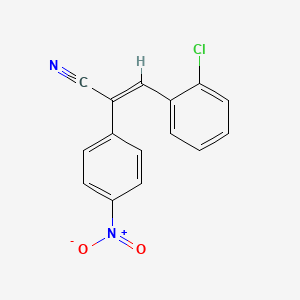
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)
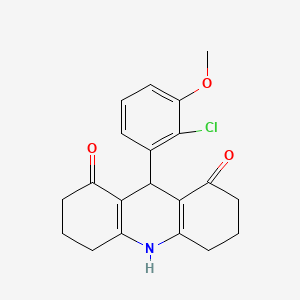



![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
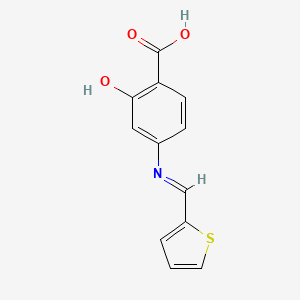
stannane](/img/structure/B11952834.png)
